molecular formula C21H29N3O3 B3818812 N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-3-isoxazolecarboxamide

N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-3-isoxazolecarboxamide

Cat. No. B3818812
M. Wt: 371.5 g/mol
InChI Key: MMAIOUDPKWNLCA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a piperidine ring, an isoxazole ring, and an amide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of the atoms in the molecule, the presence of functional groups, and the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo chemical reactions. For example, the amide group could participate in hydrolysis reactions, the isoxazole ring could undergo electrophilic substitution reactions, and the methoxyphenyl group could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through a variety of experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often related to the structure of the compound. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, some are flammable, and some are reactive. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows biological activity, it could be studied as a potential drug. If it has interesting chemical properties, it could be used as a building block for the synthesis of other compounds .

properties

IUPAC Name

N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-16-14-19(22-27-16)21(25)23(2)15-17-8-11-24(12-9-17)13-10-18-6-4-5-7-20(18)26-3/h4-7,14,17H,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAIOUDPKWNLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)CC2CCN(CC2)CCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-3-isoxazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-3-isoxazolecarboxamide
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N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-3-isoxazolecarboxamide
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N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-3-isoxazolecarboxamide
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N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-3-isoxazolecarboxamide
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N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-3-isoxazolecarboxamide
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N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-3-isoxazolecarboxamide

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